
TMC310911
概要
説明
TMC-310911 は、ASC-09 としても知られており、ヒト免疫不全ウイルス (HIV) および後天性免疫不全症候群 (AIDS) の治療のために最初に研究された、開発中の抗ウイルス薬です。これは、ダルナビルと構造的に関連するプロテアーゼ阻害剤です。 TMC-310911 は、複数のプロテアーゼ阻害剤に対して耐性を持つものを含む、さまざまな HIV-1 株に対して有意な活性を示しています .
準備方法
TMC-310911 の合成には、ヘキサヒドロフロフラン環系を含むコア構造の調製から始まる、複数のステップが含まれます。合成経路は、一般的に以下のステップを含みます。
ヘキサヒドロフロフラン環の形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化します。
スルホニル基の導入: スルホニル基は、塩基の存在下でスルホニルクロリドを使用して導入されます。
ベンゾチアゾール部分とのカップリング: このステップでは、スルホニル化された中間体を、N、N’-ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を使用してベンゾチアゾール誘導体とカップリングします。
最終的な脱保護と精製: 最終的な化合物は、合成中に使用された保護基を脱保護し、クロマトグラフィー技術を使用して生成物を精製することによって得られます.
TMC-310911 の工業生産方法は、これらの合成ステップの最適化を含む可能性があります。これは、大規模生産のためのスケーラビリティと同様に、高い収率と純度を確保するためです。
化学反応の分析
TMC-310911 は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。これは、酸化誘導体の形成につながります。
還元: TMC-310911 の還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。これは、還元された誘導体の形成につながります。
これらの反応で使用される一般的な試薬および条件には、ジクロロメタンまたはエタノールなどの有機溶媒と、室温から還流条件までの反応温度が含まれます。これらの反応から生成される主要な生成物には、TMC-310911 の酸化、還元、および置換誘導体が含まれます。
科学的研究への応用
化学: この化合物は、プロテアーゼ阻害剤の構造活性相関と、ウイルスプロテアーゼとの相互作用を研究するためのモデルとして役立ちます。
生物学: TMC-310911 は、ウイルス複製と HIV-1 での薬剤耐性発生のメカニズムを理解するための生物学的調査で使用されています。
医学: TMC-310911 の主な用途は、HIV-1 感染の治療です。これは、臨床試験で HIV-1 プロテアーゼを阻害し、患者のウイルス量を減少させる能力を示しています。
産業: この化合物は、新しい抗ウイルス療法の開発、特に COVID-19 などの新たなウイルス性疾患に対する可能性のある用途について調査されています
科学的研究の応用
Antiviral Activity Against HIV-1
In Vitro Studies : TMC310911 has demonstrated significant antiviral activity in vitro against various recombinant clinical isolates of HIV-1. In a study involving 3,444 isolates, this compound showed an effective concentration (EC50) that was lower than that of many currently prescribed PIs, indicating a broader spectrum of activity against resistant strains. The EC50 values ranged from 2.2 to 14 nM, with a selectivity index (SI) of 692 when tested against MT4 cells .
Resistance Profile : The compound exhibited a favorable resistance profile compared to other PIs. In experiments assessing the development of resistance under drug pressure, this compound required a longer duration to select for resistant mutations than other PIs like Darunavir (DRV), suggesting a higher genetic barrier to resistance .
Potential Applications Beyond HIV
Recent studies have explored the repurposing of this compound in combating other viral infections, notably SARS-CoV-2. Researchers investigated its binding affinity and inhibitory effects on the main protease of SARS-CoV-2, revealing promising results that suggest potential use in COVID-19 treatment protocols . The binding free energy calculations indicated strong interactions between this compound and the viral protease, with significant implications for drug development against coronaviruses .
Case Studies and Comparative Analysis
作用機序
TMC-310911 は、ウイルス成熟と複製に不可欠な酵素である HIV-1 プロテアーゼの活性を阻害することで効果を発揮します。プロテアーゼの活性部位に結合することにより、TMC-310911 はウイルスポリタンパク質が機能性タンパク質に分解されるのを防ぎ、成熟したウイルス粒子の形成を阻害します。 これは、ウイルス量を減らし、感染の進行を遅らせます .
類似の化合物との比較
TMC-310911 は、ダルナビル、リトナビル、ロピナビルなどの他のプロテアーゼ阻害剤と構造的に似ています。これは、これらの化合物と比較して、より高い遺伝的耐性障壁と改善された耐性プロファイルを備えていることが示されています。 これは、TMC-310911 を治療未経験およびプロテアーゼ阻害剤経験患者の両方にとって潜在的に望ましい治療法にします .
類似の化合物
ダルナビル: HIV-1 感染の治療に使用される別のプロテアーゼ阻害剤です。
リトナビル: 他の抗レトロウイルス薬との併用で、それらの効力を高めるために使用されることが多いプロテアーゼ阻害剤です。
TMC-310911 の独自性は、改善された耐性プロファイルとより高い遺伝的耐性障壁にあります。これは、さらなる開発と臨床使用のための有望な候補です。
類似化合物との比較
TMC-310911 is structurally similar to other protease inhibitors such as darunavir, ritonavir, and lopinavir. it has shown a higher genetic barrier to resistance and improved resistance profile compared to these compounds. This makes TMC-310911 a potentially desirable therapy for both treatment-naive and protease inhibitor-experienced patients .
Similar Compounds
Darunavir: Another protease inhibitor used in the treatment of HIV-1 infections.
Ritonavir: A protease inhibitor often used in combination with other antiretroviral drugs to enhance their efficacy.
Lopinavir: A protease inhibitor used in combination with ritonavir for the treatment of HIV-1 infections
TMC-310911’s uniqueness lies in its improved resistance profile and higher genetic barrier to resistance, making it a promising candidate for further development and clinical use.
生物活性
TMC310911 is a novel protease inhibitor (PI) designed for the treatment of human immunodeficiency virus type 1 (HIV-1). Its development is particularly notable due to its efficacy against a wide spectrum of HIV-1 strains, including those resistant to other protease inhibitors. This article provides a detailed exploration of the biological activity of this compound, supported by data tables, research findings, and case studies.
This compound functions by inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, this compound prevents the formation of infectious viral particles, thereby reducing viral load in infected individuals.
Antiviral Efficacy
In Vitro Studies
This compound has demonstrated potent antiviral activity in vitro against wild-type (WT) HIV-1 and various recombinant clinical isolates. The median 50% effective concentration (EC50) for WT HIV-1 ranges from 2.2 to 14 nM, with a corresponding 90% effective concentration (EC90) ranging from 5.0 to 94.7 nM .
Table 1: Antiviral Activity of this compound Against Various HIV-1 Strains
Strain Type | EC50 (nM) | EC90 (nM) | Selectivity Index (SI) |
---|---|---|---|
Wild-Type HIV-1 | 14 | 94.7 | 692 |
Recombinant Isolates | ≤4 for 82% | ≤10 for 96% | - |
PI-resistant Strains | ≤4 for 72% | ≤10 for 94% | - |
Resistance Profile
This compound exhibits a favorable resistance profile compared to other PIs. In in vitro resistance selection experiments, the development of resistant mutations occurred at a slower rate than with darunavir (DRV), indicating that this compound may be less likely to induce resistance under therapeutic pressure .
Table 2: Resistance Mutations Associated with this compound
Mutation Selected | Frequency (%) | Context |
---|---|---|
R41G / R41E | Low | WT Virus |
L10F | Moderate | r13025 Recombinant |
I47V / L90M | High | Multiple-PI Resistant |
Clinical Trials and Pharmacokinetics
This compound has undergone several clinical trials to assess its safety and pharmacokinetics. In Phase 1 studies, no dose-limiting toxicities were observed at doses up to 2000 mg, indicating a favorable safety profile . The pharmacokinetic studies revealed that systemic exposure to this compound increased with dosage, supporting its potential for use in combination therapies.
Case Studies and Real-World Applications
In clinical settings, this compound has been evaluated in patients with varying degrees of HIV resistance. Data from these studies suggest that this compound can effectively reduce viral loads in heavily pretreated patients who have developed resistance to multiple PIs. This positions this compound as a promising candidate for both treatment-naive and experienced patients .
Potential Applications Beyond HIV
Recent studies have explored the potential of this compound in treating other viral infections, such as SARS-CoV-2. Computational studies have shown that this compound can bind effectively to the main proteases of SARS-CoV-2, suggesting its utility in drug repurposing efforts against COVID-19 .
Table 3: Binding Affinity of this compound with SARS-CoV-2 Proteases
Compound | Binding Free Energy (kcal/mol) |
---|---|
This compound | -32.29 |
Ritonavir | -29.46 |
特性
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUNFHFWXCXPRK-AMMMHQJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028122 | |
Record name | TMC-310911 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000287-05-7 | |
Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-3-[[[2-[(1-cyclopentyl-4-piperidinyl)amino]-6-benzothiazolyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000287-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TMC 310911 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000287057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TMC-310911 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15623 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TMC-310911 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TMC-310911 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0151W500HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。